N~4~-(2,5-dimethoxyphenyl)-N~2~,N~2~-dimethyl-5-nitropyrimidine-2,4,6-triamine
Description
N4-(2,5-DIMETHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with dimethoxyphenyl, dimethyl, and nitro groups
Properties
Molecular Formula |
C14H18N6O4 |
|---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-2-N,2-N-dimethyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H18N6O4/c1-19(2)14-17-12(15)11(20(21)22)13(18-14)16-9-7-8(23-3)5-6-10(9)24-4/h5-7H,1-4H3,(H3,15,16,17,18) |
InChI Key |
BLNKQIDEYFMVKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-DIMETHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-(2,5-DIMETHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethoxyphenyl and dimethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized pyrimidine compounds .
Scientific Research Applications
N4-(2,5-DIMETHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N4-(2,5-DIMETHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N4-(2,5-dimethoxyphenyl)-N2-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine
- N4-(2,5-dimethoxyphenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N4-(2,5-DIMETHOXYPHENYL)-N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
